

Quantitative Analysis of Vitamin K2 Isomers Using Labeled Standards by LC-MS/MS

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Compound of Interest

Compound Name: Menaquinone-7-13C6

Cat. No.: B12059965

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MK-n), plays a critical role in various physiological processes, including bone metabolism and the regulation of vascular calcification.^[1] Menaquinones are characterized by a common 2-methyl-1,4-naphthoquinone ring with a variable length isoprenoid side chain, denoted by "n" in MK-n.^[2] The most common and biologically significant isomers are MK-4 and MK-7. Given their low concentrations in biological matrices and their hydrophobic nature, accurate and sensitive quantification of individual Vitamin K2 isomers is a significant analytical challenge.^[3]

This application note details a robust and sensitive method for the quantitative analysis of Vitamin K2 isomers, specifically MK-4 and MK-7, in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. The use of deuterated standards, such as d7-MK-4 and d7-MK-7, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.^{[4][5]}

Principle of the Method

This method employs a stable isotope dilution assay coupled with LC-MS/MS. Known concentrations of deuterated internal standards (IS) for each target analyte (MK-4 and MK-7) are spiked into the biological samples at the beginning of the sample preparation process. The samples are then subjected to an extraction procedure, typically liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the Vitamin K2 isomers from the complex matrix.

The extracted analytes and their corresponding internal standards are then separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the native analyte to its labeled internal standard is used to calculate the concentration of the analyte in the original sample, providing a highly accurate and precise measurement.

Experimental Protocols

Materials and Reagents

- Analytes: Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7) reference standards.
- Labeled Internal Standards: Deuterated menaquinone-4 (d7-MK-4) and deuterated menaquinone-7 (d7-MK-7).
- Solvents: LC-MS grade methanol, acetonitrile, isopropanol, n-hexane, and water.
- Additives: Formic acid and ammonium formate.
- Biological Matrix: Human serum or plasma.
- Extraction Supplies: Solid-phase extraction (SPE) cartridges (e.g., Oasis™ HLB) or appropriate glassware for liquid-liquid extraction (LLE).

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare individual stock solutions of MK-4, MK-7, d7-MK-4, and d7-MK-7 in ethanol at a concentration of 200 ng/mL for analytes and 500 ng/mL for internal standards. Store at -20°C.
- Calibration Standards: Prepare a series of calibration standards by spiking pooled human serum (previously exposed to UV light to degrade endogenous Vitamin K) with the analyte

stock solutions to achieve a concentration range of approximately 0.03 to 10.0 ng/mL.

- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 1.5, and 8.0 ng/mL) in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction Protocol)

This protocol is adapted from a method for the analysis of Vitamin K in serum.

- To 500 μ L of serum/plasma sample, calibrator, or QC, add 50 μ L of the internal standard working solution (containing d7-MK-4 and d7-MK-7).
- Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.
- Add 4 mL of n-hexane, vortex for 1 minute, and then centrifuge at 13,000 rpm for 10 minutes.
- Carefully transfer the upper organic (hexane) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried extract in 200 μ L of a 1:3 water:methanol solution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are example parameters and may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

Parameter	Condition
Column	Accucore PFP, 100 x 2.1 mm, 2.6 μ m or Raptor Biphenyl, 50 mm x 2.1 mm
Mobile Phase A	Water with 0.1% Formic Acid and 5mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	40-50 °C
Injection Volume	5-20 μ L
Gradient	A representative gradient starts with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the hydrophobic analytes, followed by re-equilibration.

Mass Spectrometry (MS) System:

Parameter	Condition
Ion Source	Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode
Spray Voltage	Optimized for the specific instrument.
Vaporizer/Probe Temp	400-420 °C
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
MK-4	445.5	187.2
d7-MK-4	452.5	194.2
MK-7	649.7	187.2
d7-MK-7	656.7	194.2

Note: Precursor and product ions should be optimized for the specific instrument used. The values provided are representative.

Data Presentation

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of Vitamin K2 isomers.

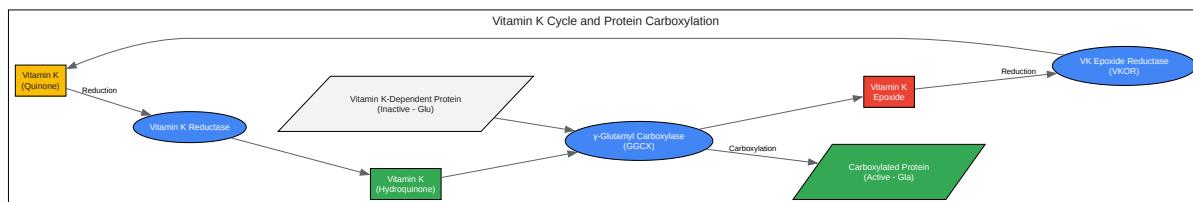
Table 1: Method Performance Characteristics for MK-4 and MK-7

Parameter	MK-4	MK-7	Reference
Linearity Range (ng/mL)	0.03 - 10.0	0.03 - 10.0	
Correlation Coefficient (r^2)	> 0.99	> 0.97	
Lower Limit of Quantification (LLOQ) (ng/mL)	0.1 - 0.25	0.01 - 2.2	
Limit of Detection (LOD) (ng/mL)	0.1	0.01	

Table 2: Precision and Accuracy Data

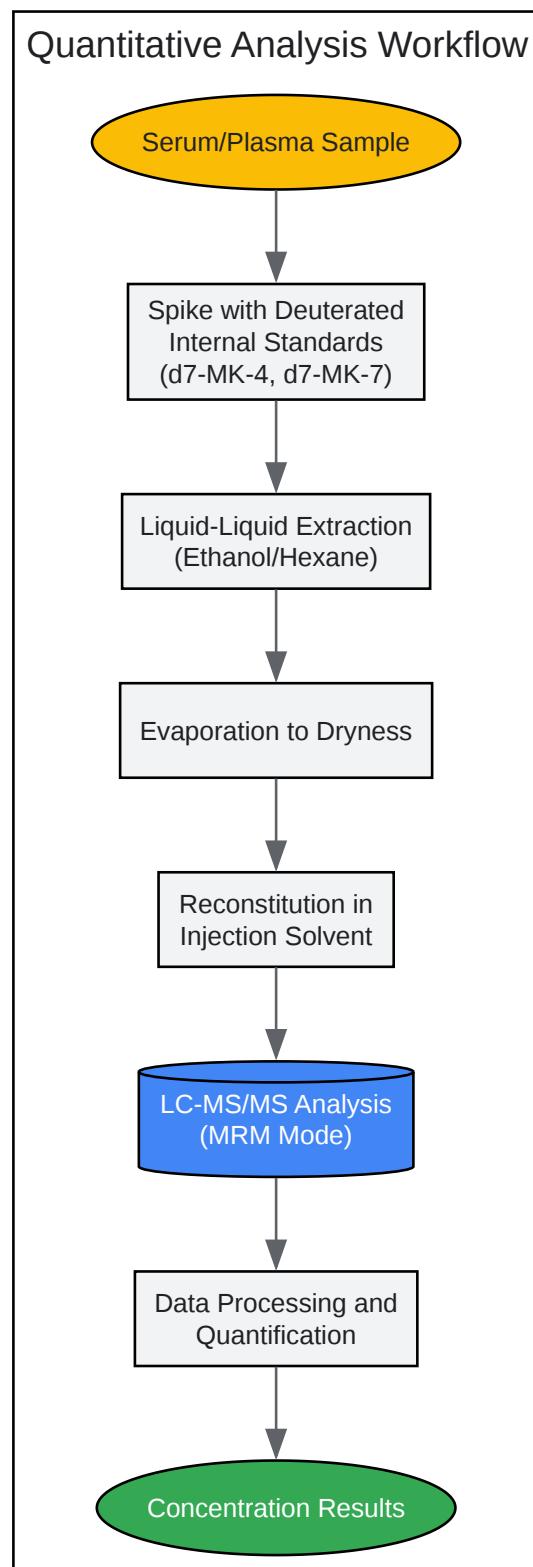
Analyte	QC Level	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%)	Reference
MK-4	Low	3.2 - 14.3	8.7 - 15.2	86 - 110	
	High	6.7	9.2		
MK-7	Low	6.0 - 11.1	7.2 - 13.2	86 - 110	
	High	7.0	11.1		

Visualizations



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Caption: Vitamin K cycle and its role in the activation of vitamin K-dependent proteins.



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Caption: Experimental workflow for Vitamin K2 analysis.

Conclusion

The LC-MS/MS method using stable isotope-labeled internal standards provides a highly sensitive, specific, and accurate approach for the quantitative analysis of Vitamin K2 isomers in biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers in the fields of nutrition, pharmacology, and clinical diagnostics. This methodology is essential for advancing our understanding of the roles of different Vitamin K2 isomers in health and disease.

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